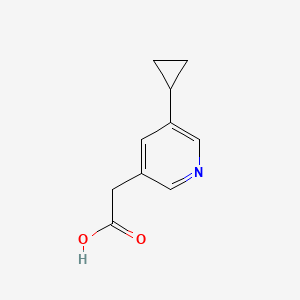
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound containing both sulfur and nitrogen atoms. It is a member of the pyrimidine family and has been studied for its potential as a drug, a reagent in chemical synthesis, and a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has been studied for its potential as a drug, a reagent in chemical synthesis, and a tool for studying biochemical and physiological processes. It has been used in the synthesis of various other compounds, such as 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidine, which is used as an intermediate in the synthesis of a novel anti-cancer drug. In addition, it has been used as a reagent in the synthesis of other heterocyclic compounds, such as 2-amino-4-cyclopropyl-6-(trifluoromethyl)pyrimidines and 2-amino-4-cyclopropyl-6-(trifluoromethyl)thiophenes, which are used in the synthesis of various pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is not yet fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as other biochemical processes. It is also believed to interact with certain proteins, such as the β-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects
In vitro studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, as well as other biochemical processes. It has also been shown to inhibit the activity of β-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. In addition, it has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, it has a number of biochemical and physiological effects, making it a useful tool for studying biochemical and physiological processes. However, it also has some limitations. For example, it is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, it is not very stable, making it difficult to store for long periods of time.
Orientations Futures
There are a number of potential future directions for research on 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. This could involve studying its interaction with various proteins and enzymes, as well as its effects on various biochemical and physiological processes. Another potential direction is to explore its potential as a drug or reagent in chemical synthesis. This could involve studying its efficacy and safety as a drug, as well as its potential for use in the synthesis of other compounds. Finally, it could also
Méthodes De Synthèse
4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine can be synthesized through the reaction of 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine with cyclopropylmagnesium bromide. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the magnesium of the cyclopropylmagnesium bromide acts as a nucleophile, displacing the chlorine atom from the pyrimidine ring. The resulting product is this compound.
Propriétés
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c1-15-8-13-6(5-2-3-5)4-7(14-8)9(10,11)12/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVKMSFDVRKCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)







